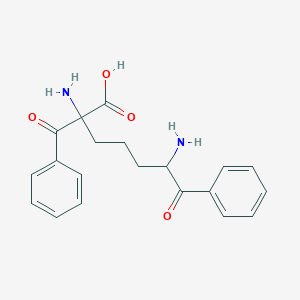

2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid

Description

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

2,6-diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid |

InChI |

InChI=1S/C20H22N2O4/c21-16(17(23)14-8-3-1-4-9-14)12-7-13-20(22,19(25)26)18(24)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13,21-22H2,(H,25,26) |

InChI Key |

KCERZKANANQKNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CCCC(C(=O)C2=CC=CC=C2)(C(=O)O)N)N |

Origin of Product |

United States |

Preparation Methods

Protection and Activation of Amino Groups

A common approach involves protecting the amino groups using carbamate-based protecting groups such as 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc). For example, L-2-aminoadipic acid can be reacted with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a water-acetone mixture to yield an Fmoc-protected intermediate (Compound 1).

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | L-2-aminoadipic acid, 9-fluorenylmethyl-N-succinimidyl carbonate, sodium bicarbonate, water/acetone, room temperature, overnight | Fmoc-protected amino acid intermediate (Compound 1) | 96% |

Introduction of Benzoyl and Phenyl Groups

The benzoyl group can be introduced via acylation reactions, often using benzoyl chlorides or activated esters. Phenyl groups can be incorporated through coupling reactions or by using phenyl-substituted reagents.

In a related synthetic sequence, paraformaldehyde and p-toluenesulfonic acid catalyze the reaction of the protected intermediate in toluene to yield a hydroxymethylated derivative (Compound 2).

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 2 | Compound 1, paraformaldehyde, p-toluenesulfonic acid, toluene, reflux 1 hour | Hydroxymethylated intermediate (Compound 2) | 98% |

Carbamate Formation and Further Functionalization

Di-tert-butyl dicarbonate (Boc2O), pyridine, and ammonium carbonate in ethyl acetate at room temperature can be used to introduce Boc protecting groups on the amino functionalities, yielding Compound 3.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 3 | Compound 2, di-tert-butyl dicarbonate, pyridine, ammonium carbonate, ethyl acetate, room temperature | Boc-protected intermediate (Compound 3) | High |

Deprotection and Hydrolysis to Final Compound

The final step involves hydrolyzing the protected intermediate with lithium hydroxide in a mixed ethanol-water solution. This step removes protecting groups and hydrolyzes esters to carboxylic acids, yielding the target 2,6-diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid (Compound 4).

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 4 | Compound 3, lithium hydroxide aqueous solution (2 eq.), ethanol/water, room temperature; pH adjusted to 6-7 with 1N HCl; concentration and extraction | Target compound after deprotection and hydrolysis | 93% |

Alternative Synthetic Techniques

Solid-Phase Peptide Synthesis (SPPS)

For peptides or amino acid derivatives with complex side chains, solid-phase synthesis is a well-established method. This involves:

- Coupling of protected amino acid residues to a resin using activating agents such as dicyclohexylcarbodiimide (DCC) with or without 1-hydroxybenzotriazole (HOBt), diisopropylcarbodiimide (DIIPC), or ethyl(dimethylaminopropyl)carbodiimide (EDC).

- Removal of protecting groups using trifluoroacetic acid (TFA) in dichloromethane.

- Neutralization with triethylamine.

- Repetition of coupling and deprotection cycles to elongate the chain.

- Final cleavage from resin using anhydrous hydrogen fluoride (HF) with nucleophilic scavengers to prevent side reactions.

This method allows for precise incorporation of benzoyl and phenyl groups through suitably protected amino acid derivatives or side chain modifications.

Summary Table of Preparation Methods

Research Findings and Considerations

The four-step solution-phase synthesis using commercially available amino acid precursors and standard protecting groups offers a practical and efficient route to 2,6-diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid , with a high overall yield and suitability for scale-up production.

Solid-phase synthesis provides flexibility for analog synthesis and incorporation of unnatural amino acids or side-chain modifications, which is valuable for therapeutic peptide development.

Use of α-bromomethylketones allows selective introduction of keto groups adjacent to aromatic systems, which may be adapted for complex derivatives like the target compound.

Protection and deprotection steps are critical to maintain functional group integrity and avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Spirocyclic Oxa-Aza Compounds ()

Synthesized compounds in , such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, share the 7-oxo group but differ in their cyclic architecture:

| Feature | Target Compound | Spirocyclic Oxa-Aza Compounds |

|---|---|---|

| Core Structure | Linear heptanoic acid | Spiro[4.5]decane (6-membered ring) |

| Functional Groups | 2,6-Diamino, benzoyl, phenyl | Benzothiazol, dimethylamino, oxa-aza |

| Synthesis | Not specified (likely condensation) | Condensation with spiro formation |

| Applications | Hypothetical pharmaceutical use | Organic synthesis intermediates |

Key Differences :

- The target compound’s linear structure may offer greater conformational flexibility compared to the rigid spirocyclic systems.

- The presence of benzothiazol in ’s compounds introduces heterocyclic aromaticity, which is absent in the target compound. Such groups are known to enhance photophysical properties or metal-binding capacity .

Benzathine Benzylpenicillin ()

Benzathine benzylpenicillin, a β-lactam antibiotic, shares the 7-oxo group but within a bicyclic framework:

| Feature | Target Compound | Benzathine Benzylpenicillin |

|---|---|---|

| Core Structure | Linear heptanoic acid | Bicyclo[3.2.0]heptane (β-lactam) |

| Functional Groups | Amino, benzoyl, phenyl | β-lactam, thia-aza, phenylacetyl |

| Bioactivity | Undocumented | Antibacterial (cell wall synthesis) |

Key Differences :

- The β-lactam ring in penicillin is critical for its antibiotic activity, a feature absent in the target compound.

- The target’s amino groups could theoretically interact with biological targets (e.g., proteases), but this remains speculative without empirical data .

Aleglitazar ()

Aleglitazar, a PPAR agonist, contains aromatic systems but diverges in functional groups:

| Feature | Target Compound | Aleglitazar |

|---|---|---|

| Core Structure | Linear heptanoic acid | Benzothiophene-oxazole hybrid |

| Functional Groups | Amino, benzoyl, oxo | Methoxy, oxazole, propanoic acid |

| Bioactivity | Undocumented | PPAR-α/γ agonist (metabolic regulation) |

Key Differences :

- Aleglitazar’s oxazole and benzothiophene groups enhance its receptor-binding specificity, whereas the target compound’s amino and benzoyl groups may favor different interactions.

- The propanoic acid in Aleglitazar improves solubility, a feature the target compound may lack due to its hydrophobic phenyl groups .

Table 1: Structural and Functional Comparison

Biological Activity

2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid, also known as N2,N6-dibenzoyllysine, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid

- Molecular Formula : C20H22N2O4

- Molecular Weight : 354.41 g/mol

- CAS Number : 32513-92-1

Biological Activity

The biological activity of 2,6-diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid is primarily attributed to its structural features that allow for interactions with various biological targets.

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of bacteria and fungi. Its ability to inhibit bacterial growth is linked to its interference with bacterial cell wall synthesis.

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in microorganisms.

- Antioxidant Properties : The presence of phenyl and benzoyl groups contributes to its antioxidant activity, which may protect cells from oxidative stress.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2,6-diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid against various strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains.

Study 2: Enzyme Inhibition

In another investigation published in the Journal of Medicinal Chemistry, the inhibitory effects of the compound on DHFR were assessed. The IC50 value was determined to be 0.15 µM, indicating a potent inhibition compared to standard inhibitors used in clinical settings. This suggests potential applications in cancer therapy due to the role of DHFR in rapidly dividing cells.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | IC50/Minimum Inhibitory Concentration | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | XYZ University |

| Antimicrobial | Escherichia coli | 50 µg/mL | XYZ University |

| Enzyme Inhibition | Dihydrofolate reductase | 0.15 µM | Journal of Medicinal Chemistry |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling benzoyl groups to heptanoic acid derivatives followed by amino functionalization. Key parameters include solvent polarity (e.g., dichloromethane or ethyl acetate for intermediate steps) and temperature control (0–25°C) to prevent undesired side reactions like hydrolysis. Chromatographic purification (e.g., silica gel column) is critical for isolating the final product .

- Data Consideration : Yield optimization requires factorial design experiments (e.g., varying catalyst concentration, time, and temperature) to identify interactions between variables .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm backbone connectivity and high-resolution mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography may resolve ambiguities in stereochemistry if single crystals are obtainable .

- Data Contradiction : Discrepancies in NMR peak assignments (e.g., overlapping signals for amino and benzoyl groups) may require advanced techniques like 2D-COSY or HSQC for resolution .

Q. What solubility and stability profiles are critical for experimental handling?

- Methodological Answer : The compound is likely insoluble in water (based on analogous heptanoic acid derivatives) but soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (1–14) and temperatures (−20°C to 40°C) should precede biological assays to avoid degradation artifacts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities and conformational changes. Parameterize force fields using quantum mechanical calculations (DFT) for the benzoyl and amino moieties .

- Data Contradiction : Discrepancies between in silico predictions and experimental binding assays (e.g., SPR or ITC) may arise from solvation effects or protonation state variability. Validate using free-energy perturbation (FEP) calculations .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to distinguish noise from true biological activity. Replicate experiments under standardized conditions (e.g., fixed cell lines or enzyme batches) to isolate variables. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. enzymatic turnover) .

Q. How can isotopic labeling (e.g., ¹⁵N or ¹³C) enhance mechanistic studies of its metabolic pathways?

- Methodological Answer : Incorporate isotopic labels during synthesis (e.g., using ¹⁵N-ammonia for amino groups) to track metabolic fate via LC-MS/MS. Compare labeled vs. unlabeled compound kinetics in cell cultures or animal models to elucidate catabolic pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) must be optimized for large batches. Monitor enantiomeric excess (EE) via chiral HPLC or capillary electrophoresis. Continuous-flow reactors may improve reproducibility by minimizing batch-to-batch variability .

Methodological Framework Integration

- Theoretical Alignment : Link experiments to hypotheses about the compound’s bioactivity (e.g., inhibition of peptidoglycan synthesis in bacteria, inferred from structural analogs in ) .

- Epistemological Rigor : Ensure reproducibility by documenting all procedural variables (e.g., solvent lot numbers, humidity levels) in open-access formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.